4-methoxy-N-(quinolin-3-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-(quinolin-3-yl)benzene-1-sulfonamide is a compound that features a quinoline moiety, which is a nitrogen-based heterocyclic aromatic compound. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal and industrial chemistry .
Preparation Methods
The synthesis of 4-methoxy-N-(quinolin-3-yl)benzene-1-sulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with quinoline-3-amine under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
4-methoxy-N-(quinolin-3-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The quinoline ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-methoxy-N-(quinolin-3-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Medicine: Quinoline derivatives, including this compound, are investigated for their anticancer, antimicrobial, and anti-inflammatory properties
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4-methoxy-N-(quinolin-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can affect various biological pathways, including those involved in cell division and metabolism .
Comparison with Similar Compounds
Similar compounds to 4-methoxy-N-(quinolin-3-yl)benzene-1-sulfonamide include:
4-Methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide: This compound has a similar sulfonamide structure but with a different substituent on the nitrogen atom.
Quinoline derivatives: Compounds like 4-methoxyquinoline and 3-aminobenzenesulfonamide share structural similarities and exhibit comparable biological activities
The uniqueness of this compound lies in its specific combination of the quinoline and sulfonamide moieties, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C16H14N2O3S |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
4-methoxy-N-quinolin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H14N2O3S/c1-21-14-6-8-15(9-7-14)22(19,20)18-13-10-12-4-2-3-5-16(12)17-11-13/h2-11,18H,1H3 |
InChI Key |
HPINYZQNMDIXJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.